Methyl 3-bromo-6-fluoro-2-methylbenzoate
Description
Significance of Substituted Benzoate (B1203000) Esters as Synthetic Intermediates and Scaffolds
Substituted benzoate esters are fundamental building blocks in organic synthesis. The ester functionality can be readily transformed into a variety of other groups, such as carboxylic acids, amides, or alcohols, providing a gateway to diverse chemical space. Furthermore, the aromatic ring can be further functionalized, making these compounds ideal scaffolds for the construction of more complex molecules, including pharmaceuticals and agrochemicals. bldpharm.com The presence of substituents on the benzoate ring influences the reactivity of both the ring and the ester group, allowing for selective chemical manipulations.
Overview of Strategic Importance of Halogenation in Aromatic Systems
Halogen atoms, when attached to an aromatic ring, serve as versatile handles for a multitude of chemical transformations. wikipedia.org They are key participants in a wide array of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings, which are cornerstone methods for the formation of carbon-carbon and carbon-heteroatom bonds. bldpharm.com The type of halogen (fluorine, chlorine, bromine, or iodine) and its position on the ring influence the reactivity, with the carbon-bromine bond being particularly useful due to its optimal balance of reactivity and stability. The introduction of a fluorine atom can significantly alter the electronic properties of the molecule, often enhancing metabolic stability and binding affinity in biologically active compounds.
Position of Methyl 3-bromo-6-fluoro-2-methylbenzoate within Advanced Organic Synthesis
This compound, with its unique arrangement of a bromine atom, a fluorine atom, a methyl group, and a methyl ester on a benzene (B151609) ring, is a prime example of a highly functionalized synthetic intermediate. Each substituent plays a distinct role:
The bromine atom at the 3-position is a key site for cross-coupling reactions, allowing for the introduction of a wide range of substituents.
The fluorine atom at the 6-position significantly influences the electronic nature of the aromatic ring and can be crucial for the biological activity of downstream products.
The methyl group at the 2-position provides steric bulk, which can direct the regioselectivity of further reactions on the aromatic ring.
The methyl ester at the 1-position is a versatile functional group that can be readily converted into other functionalities.
This specific substitution pattern makes this compound a valuable building block for the synthesis of complex target molecules where precise control over substitution is required. While specific research exclusively focused on this exact molecule is not widely published, its structural motifs are found in compounds targeted in medicinal chemistry and materials science research.
A plausible synthetic route to a closely related isomer, 5-bromo-3-fluoro-2-methylbenzoate, has been described in a Chinese patent. google.com The process involves the reaction of 2-methyl-3-amino-5-bromobenzoate with hexafluorophosphoric acid and sodium nitrite (B80452) in a suitable solvent. google.com This suggests that similar Sandmeyer-type reactions could be employed for the synthesis of this compound.
Scope and Objectives of Academic Investigations into Complex Benzoate Architectures
Academic research into complex benzoate architectures like this compound is driven by the desire to develop novel synthetic methodologies and to access new chemical entities with potential applications in various fields. The primary objectives of such investigations often include:
Exploring new synthetic routes: Developing efficient and selective methods for the synthesis of polysubstituted aromatic compounds.
Investigating reactivity: Understanding how the interplay of different substituents influences the reactivity of the aromatic ring and the functional groups.
Application in target-oriented synthesis: Utilizing these complex building blocks in the total synthesis of natural products or the preparation of novel pharmaceutical and agrochemical candidates.
Probing structure-activity relationships: Systematically modifying the structure of the benzoate core to understand how these changes affect biological activity.
The study of molecules like this compound provides fundamental insights into the principles of organic synthesis and facilitates the development of new technologies for creating the complex molecules that underpin modern science and medicine.
Chemical Compound Information
| Compound Name |
| This compound |
| 5-bromo-3-fluoro-2-methylbenzoate |
| 2-methyl-3-amino-5-bromobenzoate |
| hexafluorophosphoric acid |
| sodium nitrite |
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₈BrFO₂ | [N/A] |
| Molecular Weight | 247.06 g/mol | [N/A] |
| CAS Number | 1415045-22-5 | [N/A] |
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-bromo-6-fluoro-2-methylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO2/c1-5-6(10)3-4-7(11)8(5)9(12)13-2/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTOIOMXPPXSFNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C(=O)OC)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1415045-22-5 | |
| Record name | Methyl 3-bromo-6-fluoro-2-methylbenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies and Chemical Transformations
De Novo Synthesis Routes to Methyl 3-bromo-6-fluoro-2-methylbenzoate
The creation of this compound from basic chemical building blocks can be achieved through various synthetic pathways. These routes are broadly categorized into linear and convergent strategies, each with its own set of advantages and challenges.
Multi-step Linear Synthesis Strategies
Linear synthesis involves the sequential modification of a starting material through a series of chemical reactions until the desired product is formed. This approach is common for the synthesis of complex molecules where the order of functional group introduction is critical.
A primary and efficient method for the synthesis of this compound involves the esterification of its corresponding carboxylic acid precursor, 3-bromo-6-fluoro-2-methylbenzoic acid. sigmaaldrich.com This reaction is typically achieved by reacting the benzoic acid derivative with methanol (B129727) in the presence of an acid catalyst. researchgate.netmdpi.com Common catalysts for this transformation include sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂), which facilitate the formation of the methyl ester by activating the carboxylic acid. google.com The reaction mechanism, when using an acid catalyst like H₂SO₄, involves the protonation of the carbonyl oxygen of the benzoic acid, which increases its electrophilicity and makes it more susceptible to nucleophilic attack by methanol. youtube.com
| Reactants | Reagents/Catalysts | Solvent | General Conditions | Product |
| 3-bromo-6-fluoro-2-methylbenzoic acid, Methanol | Sulfuric Acid (catalytic) or Thionyl Chloride | Methanol (as solvent and reactant) or an inert solvent like Dichloromethane | Reflux or stirring at room temperature | This compound |
This table presents a generalized overview of the esterification process. Specific conditions may vary based on the chosen catalyst and scale of the reaction.
| Substrate | Brominating Agent | Catalyst/Additive | Solvent | Key Outcome |
| Methyl 2-fluoro-6-methylbenzoate | N-Bromosuccinimide (NBS) | Peroxide initiator (e.g., AIBN) or light | Carbon tetrachloride | Selective bromination at the 3-position |
| 2-fluoro-6-methylbenzoic acid | Bromine (Br₂) | Iron(III) bromide (FeBr₃) | Dichloromethane | Potential for mixture of isomers, requires optimization |
This table illustrates potential regioselective bromination strategies. The choice of reagents and conditions is crucial for achieving high yields of the desired isomer.
The incorporation of a fluorine atom onto an aromatic ring often requires specialized reagents and techniques due to the high reactivity of elemental fluorine. google.com A common strategy for introducing fluorine is through a Sandmeyer-type reaction, starting from an amino-substituted precursor. For instance, a bromo-methyl-aminobenzoate could be converted to a diazonium salt, which is then treated with a fluoride (B91410) source such as hexafluorophosphoric acid (HPF₆) or tetrafluoroboric acid (HBF₄) in a Balz-Schiemann reaction. google.comquora.com A patent for a similar compound, 5-bromo-3-fluoro-2-methylbenzoate, describes a process where 2-methyl-3-amino-5-bromobenzoic acid methyl ester is treated with sodium nitrite (B80452) and hexafluorophosphoric acid in a sulfuric acid solution at low temperatures (-20 to -5 °C) to yield the fluorinated product.
| Starting Material | Reagents | Intermediate | Fluorinating Agent | Product |
| Methyl 3-amino-2-methyl-X-bromobenzoate | Sodium Nitrite (NaNO₂), Acid (e.g., H₂SO₄) | Diazonium Salt | Hexafluorophosphoric acid (HPF₆) | This compound |
This table outlines a plausible fluorination sequence based on established methodologies for aromatic fluorination.
As this compound is an achiral molecule, the primary concern in its synthesis is not stereochemical control but rather regiochemical control. The precise placement of the bromo, fluoro, and methyl substituents on the benzene (B151609) ring is paramount. The order of the synthetic steps is crucial in dictating the final substitution pattern. For example, introducing the bromine atom before the fluorine, or vice versa, will be influenced by the directing effects of the existing groups. The inherent directing properties of the substituents (ortho-, para-directing for alkyl, halo, and activating groups; meta-directing for deactivating groups) must be carefully considered when designing the synthetic route to avoid the formation of undesired isomers. The use of blocking groups or directed ortho-metalation strategies can also be employed to achieve the desired regioselectivity.
Convergent Synthesis Approaches
Green Chemistry and Sustainable Synthetic Protocols
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing benzoate (B1203000) esters, this involves employing catalytic methods, exploring continuous manufacturing, and minimizing solvent use.
The synthesis of this compound from its corresponding carboxylic acid, 3-bromo-6-fluoro-2-methylbenzoic acid, is typically achieved through esterification. Green approaches to this transformation prioritize the use of catalysts to improve efficiency and reduce waste. Instead of traditional methods that may use stoichiometric amounts of strong acids, modern protocols often employ solid acid catalysts or other recyclable catalytic systems. nus.edu.sg These methods offer advantages such as simplified purification, reduced equipment corrosion, and minimized generation of acidic waste streams, making the production process more environmentally benign. nus.edu.sg The reaction involves reacting the benzoic acid with an alcohol in the presence of a catalyst, often with the removal of water to drive the equilibrium towards the ester product. nus.edu.sg
| Catalyst Type | Advantages | Example Conditions |
| Solid Acid Catalyst | Reusable, non-corrosive, easy separation | Reaction of benzoic acid and alcohol at 110-170°C for 6-10 hours. nus.edu.sg |
| Mineral Acids (e.g., H₂SO₄) | Inexpensive, effective | Used in small, catalytic amounts with excess alcohol. |
This table presents generalized data for benzoate synthesis to illustrate the principles of catalytic esterification.
Flow chemistry, or continuous processing, represents a significant advancement in sustainable chemical manufacturing. For the synthesis of substituted benzoic acids, the precursors to benzoate esters, continuous reaction operations can offer substantial improvements in safety and efficiency over traditional batch processing. wipo.int By continuously feeding reagents like the toluene (B28343) precursor, an oxidizing agent (such as oxygen, a green reagent), and a catalyst into a reactor, the reaction parameters can be precisely controlled. wipo.int This methodology reduces the risks associated with high concentrations of reagents, improves heat transfer, and can significantly increase the utilization of reactants like oxygen. wipo.int The result is a safer, more consistent, and higher-yielding process for producing the foundational benzoic acid structure, which can then be esterified. wipo.int
A primary goal of green chemistry is to reduce or eliminate the use of volatile organic solvents, which contribute to environmental pollution and pose safety risks. Research into solvent-free reaction conditions has shown promise for various organic transformations. For the synthesis of related compounds like 3-bromobenzoic acid, methods utilizing alternative energy sources such as sonication have been developed to facilitate the reaction between the starting materials without a solvent. ijisrt.com This approach, where the reactants themselves constitute the reaction medium, can lead to remarkable acceleration in reaction rates and simplifies product work-up, as the need for solvent removal is obviated. ijisrt.com Applying such solvent-less protocols meets key green chemistry principles by preventing waste and utilizing safer reaction conditions. ijisrt.com
Reaction Chemistry of this compound
The reactivity of this compound is dominated by the chemistry of its aromatic halogen substituents. The presence of both a bromine and a fluorine atom on the benzene ring allows for selective chemical transformations, primarily at the more reactive bromo position.
Nucleophilic aromatic substitution (S_NAr) is a fundamental reaction class for substituted aromatic rings. In a classical S_NAr mechanism, the reaction rate is influenced by the electronegativity of the halogen. Fluorine's high electronegativity strongly stabilizes the negatively charged intermediate (Meisenheimer complex), often making fluoroarenes more reactive than their bromo- or chloro- counterparts in reactions involving strong nucleophiles without a metal catalyst. stackexchange.com However, in the context of transition-metal-catalyzed cross-coupling reactions, the reactivity trend is inverted. These reactions proceed via an oxidative addition step, where the bond between the carbon and the halogen is broken. The C-Br bond is weaker than the C-F bond, making aryl bromides significantly more reactive than aryl fluorides in palladium-catalyzed couplings. mdpi.com
The bromine atom in this compound is the primary site for a wide array of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. The greater reactivity of the C-Br bond compared to the C-F bond in these transformations allows for highly selective functionalization. mdpi.comlibretexts.org
Palladium-Catalyzed Cross-Coupling Reactions: These reactions are cornerstones of modern organic synthesis and typically involve an aryl halide, a coupling partner, a palladium catalyst, a ligand, and a base. libretexts.org The general mechanism proceeds through a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. libretexts.org
Suzuki-Miyaura Coupling: This reaction creates a new carbon-carbon bond by coupling the aryl bromide with an organoboron reagent, such as a boronic acid or boronic ester. libretexts.org It is widely used due to the stability and low toxicity of the boron reagents and its tolerance of a wide variety of functional groups. mdpi.combeilstein-journals.org
| Component | Example Reagents | Typical Conditions |
| Catalyst | Pd(dppf)Cl₂, Pd(OAc)₂ | 2-6 mol% loading nih.gov |
| Boron Reagent | Phenylboronic acid, Potassium alkenyltrifluoroborates | 1.1 - 2.0 equivalents nih.gov |
| Base | K₂CO₃, Cs₂CO₃, KOH | 2.0 - 3.0 equivalents |
| Solvent | Toluene/H₂O, Dioxane, 2-Propanol/H₂O | 60-100 °C nih.govnih.gov |
This table provides representative conditions for Suzuki-Miyaura couplings of aryl bromides.
Buchwald-Hartwig Amination: This transformation forms a carbon-nitrogen bond, coupling the aryl bromide with a primary or secondary amine. chemspider.com This method is a powerful tool for synthesizing anilines and their derivatives. The reaction typically requires a palladium catalyst, a phosphine (B1218219) ligand, and a strong base.
| Component | Example Reagents | Typical Conditions |
| Catalyst | [Pd₂(dba)₃], Pd(OAc)₂ | 0.1 - 2 mol% loading |
| Ligand | BINAP, XPhos, SPhos | Catalyst:Ligand ratio of 1:1 to 1:2 |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | 1.2 - 2.5 equivalents chemspider.com |
| Solvent | Toluene, Dioxane | 80-110 °C chemspider.com |
This table provides representative conditions for Buchwald-Hartwig aminations of aryl bromides.
Other important cross-coupling reactions at the bromo position include the Sonogashira coupling (with terminal alkynes), Hiyama coupling (with organosilanes), and Stille coupling (with organostannanes), further highlighting the versatility of the C-Br bond as a synthetic handle. libretexts.orgacs.org
Nucleophilic Substitution Reactions at Aromatic Halogen Positions
Reactivity at the Fluoro Position
The fluorine atom in this compound is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is significantly enhanced by the presence of the electron-withdrawing methyl ester group positioned ortho to the fluorine. In SNAr reactions, an electron-withdrawing group stabilizes the negatively charged intermediate, known as a Meisenheimer complex, which is formed when the nucleophile attacks the aromatic ring. libretexts.orglibretexts.orglumenlearning.com The stabilization is most effective when the activating group is ortho or para to the leaving group. libretexts.orglumenlearning.com
The mechanism involves two main steps:
Addition of the nucleophile: A nucleophile attacks the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized carbanion intermediate. The aromaticity of the ring is temporarily disrupted as this carbon changes from sp2 to sp3 hybridization. libretexts.orglumenlearning.com
Elimination of the leaving group: The aromatic system is regenerated by the departure of the fluoride ion, resulting in the substituted product. libretexts.org
Research has demonstrated practical methods for the SNAr of aryl fluorides. For instance, a procedure using hydroxide-assisted thermal decomposition of N,N-dimethylformamide (DMF) allows for the substitution of aryl fluorides with dimethylamine (B145610) at relatively mild temperatures (95 °C). nih.gov This method shows that a fluorine atom can be chemoselectively replaced even when a bromine atom is present on the same ring. nih.gov Another approach involves a solventless mechanochemical methodology where aluminum oxide (Al2O3) promotes the substitution of aryl fluorides by nitrogen nucleophiles. rsc.org
Competition between Halogen Displacement and Other Nucleophilic Sites
This compound possesses three primary sites for nucleophilic attack: the carbon attached to the fluorine, the carbon attached to the bromine, and the carbonyl carbon of the ester group. The outcome of a reaction with a nucleophile is determined by the reaction conditions and the nature of the nucleophile.
Attack at C-F vs. C-Br: In nucleophilic aromatic substitution (SNAr), the C-F bond is often the preferred site of attack over the C-Br bond, provided it is sufficiently activated by electron-withdrawing groups. libretexts.orglumenlearning.com The high electronegativity of fluorine helps to stabilize the intermediate Meisenheimer complex. libretexts.org Specific conditions have been developed that allow for the selective substitution of a fluorine atom while leaving a bromine atom on the same molecule intact. nih.gov Conversely, in transition-metal-catalyzed cross-coupling reactions, the C-Br bond is significantly more reactive than the C-F bond.
Attack at the Ester Group: The ester moiety is also an electrophilic site. Strong nucleophiles under certain conditions can attack the carbonyl carbon, leading to acyl substitution reactions such as hydrolysis, amidation, or transesterification. nih.govnih.gov It has been shown that conditions optimized for SNAr can sometimes lead to concurrent acyl substitution, for example, converting a methyl ester into an amide. nih.gov The tetrahedral intermediate formed during nucleophilic addition to a carboxylic acid derivative is typically a short-lived species. nih.gov
The table below summarizes the preferential reactivity at different sites under various reaction types.
| Reaction Type | Primary Reactive Site | Rationale |
| Nucleophilic Aromatic Substitution (SNAr) | C-F | The fluoro group is activated by the ortho-ester, stabilizing the Meisenheimer intermediate. libretexts.orglumenlearning.com |
| Palladium-Catalyzed Cross-Coupling | C-Br | The C-Br bond is more susceptible to oxidative addition by palladium catalysts than the stronger C-F bond. nih.gov |
| Copper-Catalyzed Cross-Coupling | C-Br | Copper catalysts show high chemo- and regioselectivity for the amination of bromobenzoic acids. nih.gov |
| Nucleophilic Acyl Substitution | C=O (Ester) | The carbonyl carbon is an electrophilic center susceptible to attack by strong nucleophiles. nih.govnih.gov |
Cross-Coupling Reactions for C-C Bond Formation
Cross-coupling reactions are powerful tools for forming new carbon-carbon bonds, and the halogen substituents on this compound make it an excellent substrate for such transformations. The significant difference in reactivity between the carbon-bromine and carbon-fluorine bonds allows for highly selective functionalization.
Suzuki-Miyaura Coupling and Related Palladium-Catalyzed Processes
In palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, the reactivity of aryl halides typically follows the order C-I > C-Br >> C-Cl > C-F. The critical step in the catalytic cycle is the oxidative addition of the aryl halide to the palladium(0) complex. This step is much more facile for aryl bromides than for aryl fluorides due to the weaker C-Br bond energy compared to the C-F bond.
Therefore, when this compound is subjected to standard Suzuki-Miyaura conditions, the reaction is expected to occur exclusively at the C-Br bond, leaving the C-F bond untouched. This allows for the selective introduction of an aryl or vinyl group at the 3-position of the benzene ring. The general utility of palladium-catalyzed reactions for coupling aryl bromides is well-established. nih.govnih.gov
Copper-Catalyzed Coupling Reactions
Copper-catalyzed cross-coupling reactions, such as the Ullmann condensation and newer variations, provide another avenue for functionalizing this compound. These methods are particularly effective for forming carbon-nitrogen and carbon-oxygen bonds. nih.govnih.govmdpi.com
Studies on the copper-catalyzed amination of bromobenzoic acids have demonstrated remarkable chemo- and regioselectivity. nih.gov For example, in substrates containing both bromo and fluoro substituents, the amination occurs selectively at the carbon-bromine bond. nih.gov The presence of an ortho-carboxylate group can accelerate the reaction. nih.gov L-proline is often used as a ligand to promote these copper-catalyzed couplings, enabling efficient N-arylation of various substrates. nih.govmdpi.com These findings indicate that copper-catalyzed reactions on this compound would selectively functionalize the 3-bromo position.
Influence of Steric and Electronic Factors on Coupling Efficiency
The efficiency of cross-coupling reactions involving this compound is governed by a combination of steric and electronic effects.
Steric Factors: The methyl group at the 2-position, which is ortho to both the 3-bromo and the 6-fluoro substituents, introduces significant steric hindrance. This bulkiness can influence the approach of the catalyst and the coupling partner to the reactive C-Br site, potentially affecting reaction rates and yields. The preparation of sterically hindered compounds often requires careful optimization of reaction conditions. researchgate.net
Electronic Factors: The electronic nature of the ring, influenced by the electron-withdrawing fluorine atom and methyl ester group, plays a crucial role. These groups decrease the electron density of the aromatic ring, which can facilitate the oxidative addition step in palladium-catalyzed cycles. However, the precise electronic balance is critical, as it affects not only the substrate's reactivity but also the stability and activity of the organometallic intermediates in the catalytic cycle.
Transformations Involving the Ester Moiety
The methyl ester group in this compound is a versatile functional handle that can be converted into other functionalities.
Hydrolysis: The most common transformation is hydrolysis to the corresponding carboxylic acid, 3-bromo-6-fluoro-2-methylbenzoic acid. nih.govuni.lusigmaaldrich.com This is typically achieved under basic conditions (e.g., using sodium hydroxide (B78521) or lithium hydroxide) followed by acidic workup, or under acidic conditions with heating. The resulting carboxylic acid is a valuable intermediate for further synthesis, such as amide bond formation.
Amidation: The ester can be converted directly into an amide by reacting with an amine. This reaction, known as aminolysis, often requires elevated temperatures or catalysis. As noted previously, certain reaction conditions intended for nucleophilic substitution on the ring can also promote the conversion of the ester to an amide. nih.gov
Reduction: The ester group can be reduced to a primary alcohol, (3-bromo-6-fluoro-2-methylphenyl)methanol. This transformation is typically carried out using strong reducing agents like lithium aluminum hydride (LiAlH₄). The resulting benzylic alcohol can then participate in a range of subsequent reactions.
An exploration of the advanced synthetic methodologies and chemical transformations involving this compound reveals its versatility as a chemical intermediate. The strategic placement of bromo, fluoro, methyl, and methyl ester groups on the aromatic ring allows for a variety of selective reactions at different sites of the molecule. This article focuses on the specific chemical transformations related to the ester and benzylic methyl functionalities.
3
The reactivity of this compound is characterized by the distinct chemical behavior of its functional groups. The ester moiety and the benzylic methyl group, in particular, serve as handles for a range of synthetic modifications.
1 Selective Hydrolysis and Transesterification
The methyl ester group of this compound can be readily transformed into other functionalities, primarily through hydrolysis to the corresponding carboxylic acid or transesterification to a different ester.
Selective Hydrolysis: The conversion of the methyl ester to 3-bromo-6-fluoro-2-methylbenzoic acid is a fundamental reaction. This is typically achieved under basic conditions, a process known as saponification. The use of an aqueous base, such as sodium hydroxide or potassium hydroxide, followed by an acidic workup, effectively cleaves the ester bond. The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester. This process is generally high-yielding, provided that other functional groups on the ring are stable to the basic conditions. The ortho-methyl and fluoro substituents may influence the reaction rate due to steric and electronic effects, but the hydrolysis is expected to proceed efficiently.
Transesterification: This process involves converting the methyl ester into a different ester by reacting it with another alcohol in the presence of a catalyst. ucla.edu Transesterification can be catalyzed by either an acid (e.g., sulfuric acid) or a base (e.g., sodium alkoxide). masterorganicchemistry.com In an acid-catalyzed reaction, the alcohol is typically used as the solvent to drive the equilibrium toward the desired product. ucla.edu For base-catalyzed transesterification, a catalytic amount of the alkoxide corresponding to the new alcohol is used. masterorganicchemistry.com The choice of catalyst and conditions depends on the substrate's stability and the desired product. For a sterically hindered ester like this one, acid-catalyzed methods are often employed. acs.org
| Transformation | Reagents | Catalyst | Product |
| Hydrolysis | Water (H₂O) | Sodium Hydroxide (NaOH) then Acid (e.g., HCl) | 3-bromo-6-fluoro-2-methylbenzoic acid |
| Transesterification | Ethanol (CH₃CH₂OH) | Sulfuric Acid (H₂SO₄) | Ethyl 3-bromo-6-fluoro-2-methylbenzoate |
2 Reduction to Alcohol Derivatives
The ester functional group can be reduced to a primary alcohol, yielding (3-bromo-6-fluoro-2-methylphenyl)methanol. This transformation requires a potent reducing agent, as milder agents like sodium borohydride (B1222165) are generally ineffective at reducing esters.
Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this reduction. masterorganicchemistry.com It is a strong, non-selective reducing agent that readily converts esters to primary alcohols. The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by a careful aqueous workup to quench the excess reagent and protonate the resulting alkoxide. The mechanism involves the delivery of hydride ions to the carbonyl carbon, leading to the formation of the primary alcohol after the cleavage of the methoxy (B1213986) group.
| Reagent | Solvent | Product | Typical Conditions |
| Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF) | (3-bromo-6-fluoro-2-methylphenyl)methanol | Anhydrous, 0°C to room temperature |
4 Reactivity at the Methyl Group (Benzylic Position)
The methyl group attached directly to the benzene ring is known as a benzylic position. This position is particularly reactive because intermediates such as radicals, carbocations, and carbanions are stabilized by resonance with the aromatic ring. libretexts.org
1 Oxidation Reactions to Carboxylic Acid or Aldehyde
The benzylic methyl group can be oxidized to a carboxylic acid or, with more difficulty, to an aldehyde.
Oxidation to Carboxylic Acid: Strong oxidizing agents, most commonly potassium permanganate (B83412) (KMnO₄), are used to convert the benzylic methyl group into a carboxylic acid. libretexts.orglumenlearning.com The reaction is typically performed in an aqueous solution, often under basic or neutral conditions with subsequent heating. masterorganicchemistry.com A key requirement for this reaction is the presence of at least one benzylic hydrogen. libretexts.orgyoutube.com The reaction proceeds to completion, converting the methyl group into a carboxyl group to form 2-bromo-5-fluoro-6-(methoxycarbonyl)benzoic acid.
Oxidation to Aldehyde: The selective oxidation of the benzylic methyl group to an aldehyde is more challenging as aldehydes are themselves easily oxidized to carboxylic acids. This transformation requires milder and more specific reagents than KMnO₄. While not as common, certain chromium-based reagents or specialized methods could potentially achieve this transformation, though care must be taken to avoid over-oxidation.
| Reagent | Conditions | Product |
| Potassium Permanganate (KMnO₄) | Heat, Aqueous NaOH | 2-bromo-5-fluoro-6-(methoxycarbonyl)benzoic acid |
2 Benzylic Halogenation and Subsequent Functionalization
The benzylic position can be selectively halogenated, providing an intermediate that is ripe for further chemical modification.
Benzylic Halogenation: Free-radical bromination is a highly effective method for introducing a bromine atom at the benzylic position. The reagent of choice for this reaction is N-Bromosuccinimide (NBS), used in conjunction with a radical initiator such as light (UV) or a chemical initiator like azobisisobutyronitrile (AIBN). vedantu.comresearchgate.netlibretexts.org This reaction, known as the Wohl-Ziegler reaction, selectively brominates the benzylic position over other sites, including the aromatic ring, to yield Methyl 3-bromo-2-(bromomethyl)-6-fluorobenzoate. researchgate.net The stability of the intermediate benzylic radical is the driving force for this selectivity. libretexts.org
Subsequent Functionalization: The resulting benzylic bromide is an excellent substrate for nucleophilic substitution reactions, proceeding readily through either Sₙ1 or Sₙ2 mechanisms due to the resonance-stabilized carbocation or accessible transition state, respectively. quora.comucalgary.ca This allows for the introduction of a wide array of functional groups. For example, reaction with sodium cyanide introduces a nitrile group, hydrolysis with water or hydroxide yields the corresponding benzyl (B1604629) alcohol, and reaction with an alkoxide produces a benzyl ether.
| Reaction | Reagents | Product |
| Benzylic Bromination | N-Bromosuccinimide (NBS), AIBN | Methyl 3-bromo-2-(bromomethyl)-6-fluorobenzoate |
| Nucleophilic Substitution (Cyanation) | Sodium Cyanide (NaCN) | Methyl 3-bromo-2-(cyanomethyl)-6-fluorobenzoate |
| Nucleophilic Substitution (Hydrolysis) | Water (H₂O), heat | Methyl 3-bromo-6-fluoro-2-(hydroxymethyl)benzoate |
Mechanistic Investigations and Reaction Dynamics
Elucidation of Reaction Pathways for Key Transformations
The primary transformations involving Methyl 3-bromo-6-fluoro-2-methylbenzoate are expected to be cross-coupling reactions at the carbon-bromine bond. Key examples include the Suzuki-Miyaura, Stille, and Sonogashira couplings.
The general catalytic cycle for these palladium-catalyzed reactions involves three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org
Oxidative Addition: The cycle initiates with the oxidative addition of the aryl bromide to a low-valent palladium(0) complex. This step involves the cleavage of the C-Br bond and the formation of a new palladium(II) intermediate. The reactivity order for aryl halides in this step is generally I > Br > Cl > F. libretexts.org Therefore, the bromine atom of this compound is the primary site of reaction, leaving the more stable C-F bond intact.
Transmetalation: In this step, the organic group from an organometallic reagent (e.g., an organoboron compound in Suzuki-Miyaura coupling or an organotin compound in Stille coupling) is transferred to the palladium(II) center, displacing the halide. libretexts.orgnih.gov This step is often the rate-determining step in the catalytic cycle. nih.gov
Reductive Elimination: The final step is the reductive elimination of the two organic groups from the palladium(II) complex, forming the new carbon-carbon bond of the desired product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. libretexts.org
For Suzuki-Miyaura coupling , the reaction pathway would involve the reaction of this compound with an organoboronic acid or ester in the presence of a palladium catalyst and a base. The base is crucial for the activation of the organoboron reagent. libretexts.orgdigitellinc.com
In Stille coupling , an organostannane reagent is used. A key feature of the Stille reaction is that it often does not require a base, making it suitable for substrates sensitive to basic conditions. The mechanism is believed to proceed through an associative pathway where the organostannane coordinates to the palladium center. nih.govwikipedia.org
The Sonogashira coupling utilizes a terminal alkyne as the coupling partner, typically with a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.orglibretexts.org The copper co-catalyst is believed to form a copper(I) acetylide, which then undergoes transmetalation with the palladium(II) complex.
Kinetic Studies of Substitution and Coupling Reactions
Detailed kinetic data specifically for this compound are not readily found in the literature. However, general kinetic trends for similar reactions provide insight into its expected behavior.
For palladium-catalyzed coupling reactions, the rate is influenced by several factors:
Nature of the Halide: The C-Br bond is significantly more reactive than the C-F bond, meaning that coupling reactions will selectively occur at the bromine-substituted position.
Electronic Effects: The fluorine atom is a strongly electron-withdrawing group, which can influence the electron density of the aromatic ring and affect the rates of both oxidative addition and reductive elimination. Electron-withdrawing groups can sometimes accelerate reductive elimination. nih.gov
Steric Hindrance: The ortho-methyl group introduces steric hindrance around the reaction center. This can potentially slow down the rate of oxidative addition by impeding the approach of the bulky palladium catalyst. In some cases, ortho-substituents have been observed to decrease the rate of Stille couplings. wikipedia.org
In the context of nucleophilic aromatic substitution (SNAr) , the fluorine atom, being highly electronegative, activates the ring towards nucleophilic attack, particularly at the positions ortho and para to it. However, the bromine atom is a better leaving group than fluorine in many SNAr reactions. The presence of the electron-withdrawing ester group further activates the ring. The specific regioselectivity and kinetics would depend on the nature of the nucleophile and the reaction conditions.
Role of Catalysts and Ligands in Reaction Efficacy and Selectivity
The choice of catalyst and ligand is critical for the success of cross-coupling reactions involving substrates like this compound.
Palladium Catalysts: Palladium(0) complexes are the active catalysts. Pre-catalysts such as Pd(OAc)₂ or Pd₂(dba)₃ are often used and are reduced in situ to the active Pd(0) species.
Ligands: The ligands coordinated to the palladium center play a crucial role in stabilizing the catalyst, influencing its reactivity, and controlling the selectivity of the reaction.
Phosphine (B1218219) Ligands: Triphenylphosphine (PPh₃) is a common ligand. However, for challenging substrates, more electron-rich and bulky phosphines, such as tri(tert-butyl)phosphine (P(t-Bu)₃) or biaryl phosphines (e.g., XPhos, SPhos), have been shown to be more effective. nih.gov These bulky ligands can promote the reductive elimination step and stabilize the active monoligated palladium species.
N-Heterocyclic Carbenes (NHCs): NHCs have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling. They are strong sigma-donors and often form very stable complexes with palladium, leading to highly active and robust catalysts. mdpi.com
The steric and electronic properties of the ligands can be tuned to optimize the reaction for a specific substrate. For a sterically hindered substrate like this compound, a bulky ligand might be necessary to facilitate the reaction.
Transition State Analysis for Rate-Determining Steps
Detailed transition state analysis for reactions of this compound requires sophisticated computational chemistry studies, which are not specifically available for this compound. However, general principles from computational studies on related systems can be applied.
For the Suzuki-Miyaura reaction , the transmetalation step is often the rate-determining step. Computational studies have investigated the transition states for this process, which can proceed through different pathways depending on the nature of the base and the substrates.
In the Stille reaction , the transmetalation step is also typically rate-limiting. Computational studies have characterized a cyclic four-coordinate transition state for this step, which helps to explain the retention of configuration often observed in these reactions. nih.gov
For nucleophilic aromatic substitution , computational studies can distinguish between a stepwise mechanism, proceeding through a Meisenheimer intermediate, and a concerted mechanism. The nature of the leaving group and the stability of the potential intermediate are key factors.
The presence of the ortho-methyl group in this compound would significantly influence the geometry and energy of the transition states in all these reactions due to steric interactions. The electron-withdrawing fluorine atom would also play a key role in stabilizing or destabilizing transition state structures through electronic effects.
Advanced Spectroscopic and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for the structural determination of organic molecules, providing detailed information about the hydrogen, carbon, and fluorine atoms within Methyl 3-bromo-6-fluoro-2-methylbenzoate.
¹H NMR Spectroscopic Analysis
Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number and environment of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum provides distinct signals corresponding to the aromatic protons and the methyl groups. The chemical shifts (δ), reported in parts per million (ppm), are influenced by the electron-withdrawing effects of the bromine, fluorine, and carbonyl substituents.
A patent document (WO2021005586A1) details the synthesis of this compound and confirms its structure using ¹H NMR spectroscopy on a 400 MHz instrument. google.comgoogle.com While the specific spectral data is not explicitly detailed in the provided search results, a typical analysis would reveal the following expected signals: a singlet for the ester methyl protons (-OCH₃), a singlet for the aromatic methyl protons (-CH₃), and two distinct signals in the aromatic region for the two non-equivalent aromatic protons. The coupling patterns and chemical shifts of these aromatic protons would be crucial in confirming the substitution pattern on the benzene (B151609) ring.
¹³C NMR Spectroscopic Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. The spectrum would be expected to show signals for the carbonyl carbon of the ester group, the carbons of the aromatic ring, and the two methyl carbons. The chemical shifts of the aromatic carbons are particularly informative, with the carbon atoms attached to the electronegative bromine and fluorine atoms exhibiting characteristic shifts.
¹⁹F NMR Spectroscopy for Fluorine Environment Analysis
Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a highly specific and sensitive technique for probing its local chemical environment. The spectrum for this compound would display a single resonance, and its chemical shift would be indicative of the electronic effects of the adjacent substituents on the aromatic ring. Furthermore, coupling between the fluorine atom and nearby protons (³JHF) or carbons (¹JCF, ²JCF, etc.) can provide valuable information for unambiguous structural assignment.
2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR experiments are powerful tools for establishing the connectivity between atoms.
COSY (Correlation Spectroscopy) would be used to identify proton-proton (¹H-¹H) coupling networks. For this compound, this could help to confirm the through-bond proximity of the aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence) spectroscopy correlates directly bonded carbon and hydrogen atoms. This would allow for the unambiguous assignment of the proton signals to their corresponding carbon atoms in the aromatic ring and the methyl groups.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecular ion and its fragments, thereby confirming the molecular weight and offering insights into the compound's structure. For this compound (C₉H₈BrFO₂), the predicted monoisotopic mass is 245.96918 Da.
Predicted mass spectrometry adducts include:
[M+H]⁺: 246.97646 m/z
[M+Na]⁺: 268.95840 m/z
The presence of bromine is readily identified by a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity (M and M+2) due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. The fragmentation pattern would likely involve the loss of the methoxy (B1213986) group (-OCH₃) or the entire ester group (-COOCH₃), as well as cleavage of the bromine and fluorine atoms, providing further structural confirmation.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound would exhibit characteristic absorption bands confirming its key structural features.
| Functional Group | Expected Vibrational Frequency (cm⁻¹) | Vibration Type |
|---|---|---|
| C=O (Ester) | 1720-1740 | Stretch |
| C-O (Ester) | 1250-1300 | Stretch |
| C-F (Aromatic) | 1000-1400 | Stretch |
| C-Br (Aromatic) | 500-600 | Stretch |
| C-H (Aromatic) | 3000-3100 | Stretch |
| C-H (Methyl) | 2850-2960 | Stretch |
The strong absorption band in the region of 1720-1740 cm⁻¹ is a clear indicator of the carbonyl (C=O) stretching vibration of the ester group. The presence of the C-O stretch, along with the characteristic absorptions for the C-F and C-Br bonds, and the C-H stretches of the aromatic ring and methyl groups, would collectively provide a comprehensive fingerprint of the molecule's functional groups.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a powerful analytical method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides definitive information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the physical and chemical properties of a compound.
For this compound, a single-crystal X-ray diffraction analysis would be expected to elucidate the following:
Molecular Conformation: The planarity of the benzene ring and the orientation of the methyl, fluoro, bromo, and methyl ester substituents relative to the ring.
Intermolecular Interactions: The presence and nature of non-covalent interactions, such as C-H···O, C-H···F, and potential halogen-halogen or halogen-oxygen interactions, which govern the crystal packing.
Unit Cell Parameters: The dimensions and angles of the unit cell, which is the basic repeating unit of the crystal lattice.
The data obtained from such an analysis would be presented in a standard crystallographic information file (CIF), containing atomic coordinates, displacement parameters, and other essential structural details.
Table 1: Hypothetical Crystallographic Data Table for this compound (Note: This table is illustrative as specific data is not publicly available)
| Parameter | Value |
|---|---|
| Empirical formula | C₉H₈BrFO₂ |
| Formula weight | 247.06 |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| α (°) | 90 |
| β (°) | Value |
| γ (°) | 90 |
| Volume (ų) | Value |
| Z | 4 |
Hyphenated Techniques for In-Situ Reaction Monitoring
Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are invaluable tools for the in-situ monitoring of chemical reactions. ijpsjournal.com These techniques allow for real-time analysis of the reaction mixture, providing kinetic data and insights into reaction mechanisms, including the detection of transient intermediates and byproducts. acs.orgista.ac.at For the synthesis of this compound, several hyphenated techniques could be employed for effective reaction monitoring.
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for monitoring the progress of reactions involving volatile and thermally stable compounds. slideshare.net In a potential synthesis of this compound, small aliquots of the reaction mixture could be periodically withdrawn, quenched, and injected into the GC-MS. The gas chromatograph would separate the components of the mixture (starting materials, intermediates, product, and byproducts), and the mass spectrometer would provide mass-to-charge ratio data for each component, allowing for their identification and quantification.
Liquid Chromatography-Mass Spectrometry (LC-MS): For reactions conducted in the liquid phase, especially those involving less volatile or thermally sensitive compounds, LC-MS is a powerful alternative. The liquid chromatograph separates the components of the reaction mixture, which are then introduced into the mass spectrometer for detection. This would be particularly useful for monitoring the formation of this compound from its precursors in solution.
The application of these hyphenated techniques would offer significant advantages over traditional offline methods (e.g., thin-layer chromatography), including higher sensitivity, greater specificity, and the ability to obtain quantitative data in real-time. This information is critical for optimizing reaction conditions, such as temperature, reaction time, and catalyst loading, to maximize product yield and purity.
Table 2: Potentially Monitored Species in the Synthesis of this compound (Note: This table is illustrative and depends on the specific synthetic route)
| Compound Name | Role in Reaction | Technique for Monitoring |
|---|---|---|
| 2-Fluoro-6-methylbenzoic acid | Starting Material | LC-MS |
| Methyl 2-fluoro-6-methylbenzoate | Intermediate | GC-MS, LC-MS |
| This compound | Product | GC-MS, LC-MS |
Computational and Theoretical Studies
Density Functional Theory (DFT) Calculations on Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and properties of molecules. ufv.brnih.gov For Methyl 3-bromo-6-fluoro-2-methylbenzoate, DFT calculations would provide a foundational understanding of its geometry, stability, and electronic characteristics. These calculations typically involve optimizing the molecular geometry to find its most stable three-dimensional arrangement and then computing various electronic properties at this equilibrium state. researchgate.netufms.br
A primary application of DFT in reactivity analysis is the prediction of where a chemical reaction is most likely to occur on a molecule. rowansci.com This is crucial for understanding the regioselectivity of reactions involving this compound.
Electron Density Maps: These maps visualize the probability of finding an electron at any given point around the molecule. Regions of high electron density are typically associated with nucleophilic character (prone to attack by electrophiles), while regions of low electron density indicate electrophilic character (prone to attack by nucleophiles). For this compound, the electron-withdrawing effects of the fluorine, bromine, and ester groups would significantly influence the electron distribution across the benzene (B151609) ring.
Fukui Indices: Named after Nobel laureate Kenichi Fukui, these indices are a more quantitative tool derived from DFT to predict reaction sites. rowansci.comwikipedia.org They quantify how the electron density at each atom changes when the total number of electrons in the molecule is altered. substack.com There are three main types of Fukui functions:
f (+) : Predicts the site for a nucleophilic attack (where the molecule is most likely to accept an electron).
f (-) : Predicts the site for an electrophilic attack (where the molecule is most likely to donate an electron).
f (0) : Predicts the site for a radical attack.
For this compound, the aromatic carbons, the carbonyl carbon, and the halogen atoms would be the primary sites of interest. A hypothetical Fukui analysis would likely indicate that the electron-withdrawing groups make the aromatic ring susceptible to nucleophilic aromatic substitution. masterorganicchemistry.com The carbonyl carbon of the ester group would be a primary site for nucleophilic attack. Conversely, electrophilic attack would be directed towards positions on the ring that are least deactivated by the substituent groups.
Illustrative Data Table: Predicted Fukui Indices for Nucleophilic and Electrophilic Attack Note: The following data is hypothetical and for illustrative purposes only, as specific published calculations for this molecule are unavailable. The values represent the propensity of each atomic site to react.
| Atomic Site | Predicted f (+) (for Nucleophilic Attack) | Predicted f (-) (for Electrophilic Attack) | Predicted Reactivity |
| C1 (ester attachment) | Low | Low | Low |
| C2 (methyl attachment) | Low | Low | Low |
| C3 (bromo attachment) | Moderate-High | Low | Prone to Nucleophilic Attack |
| C4 | Moderate | Moderate | Potential for both types of attack |
| C5 | Moderate | Moderate | Potential for both types of attack |
| C6 (fluoro attachment) | High | Low | Prone to Nucleophilic Attack |
| Carbonyl Carbon (C=O) | Very High | Very Low | Primary site for Nucleophilic Attack |
DFT calculations are instrumental in mapping out the potential energy surface for a chemical reaction. researchgate.net This allows for the study of reaction mechanisms by calculating the energies of reactants, products, intermediates, and, most importantly, transition states. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.
For this compound, one could theoretically model key reactions such as:
Nucleophilic Aromatic Substitution (SNA_r_): Calculating the energy barriers for a nucleophile to displace the fluorine or bromine atom. The relative activation energies would predict which halogen is a better leaving group under specific conditions. masterorganicchemistry.com
Ester Hydrolysis: Modeling the acid- or base-catalyzed hydrolysis of the methyl ester group to form 3-bromo-6-fluoro-2-methylbenzoic acid. numberanalytics.com
Electrophilic Aromatic Substitution: Although disfavored due to the deactivating groups, the energetics for reactions like nitration or further halogenation could be calculated to determine the most likely, albeit minor, products.
Illustrative Data Table: Hypothetical Reaction Energetics Note: This data is for illustrative purposes only.
| Reaction Pathway | Reactant(s) | Transition State Energy (kcal/mol) | Product(s) | Overall Reaction Energy (kcal/mol) |
| SNAr at C6 (F displacement) | Compound + CH₃O⁻ | +18.5 | 6-methoxy product + F⁻ | -5.2 (Exothermic) |
| SNAr at C3 (Br displacement) | Compound + CH₃O⁻ | +22.1 | 3-methoxy product + Br⁻ | -3.8 (Exothermic) |
| Ester Hydrolysis (Base-catalyzed) | Compound + OH⁻ | +15.3 | Carboxylate + CH₃OH | -12.0 (Exothermic) |
While the benzene ring is rigid, the ester and methyl groups have rotational freedom. Conformational analysis involves calculating the energy of the molecule as these groups are rotated to identify the most stable conformers (rotational isomers). nih.gov For this compound, this would focus on the rotation around the C(ring)-C(ester) and O-CH₃ bonds. Steric hindrance between the ortho-methyl group and the ester group would be a key factor in determining the preferred conformation.
Molecular dynamics (MD) simulations build upon this by simulating the movement of atoms over time at a given temperature. nih.gov An MD simulation would reveal the dynamic behavior of the molecule in solution, including the flexibility of the substituent groups and their interactions with solvent molecules.
Molecular Electrostatic Potential (MEP) Analysis for Charge Distribution
A Molecular Electrostatic Potential (MEP) map is a visualization of the electrostatic potential on the electron density surface of a molecule. researchgate.net It is an invaluable tool for understanding charge distribution and predicting non-covalent interactions and reactive sites. dtic.milnih.gov
Negative Regions (Red/Yellow): These indicate electron-rich areas, such as those around the electronegative oxygen and fluorine atoms. These are sites prone to electrophilic attack.
Positive Regions (Blue): These indicate electron-poor areas, which are susceptible to nucleophilic attack. For halogenated aromatic compounds, a positive region, known as a "sigma-hole," can exist on the outermost portion of the halogen atom, making it a site for "halogen bonding". nih.govresearchgate.net
Neutral Regions (Green): These represent areas with relatively balanced charge.
For this compound, an MEP map would likely show strong negative potentials around the carbonyl oxygen and the fluorine atom. A positive potential would be expected on the hydrogen atoms of the methyl group and potentially a sigma-hole on the bromine atom. The aromatic ring itself would likely be relatively electron-poor due to the influence of the three electron-withdrawing substituents (F, Br, and COOCH₃).
Quantitative Structure-Activity Relationship (QSAR) Studies (Applicable to reactivity, not biological activity)
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to a specific activity, in this case, chemical reactivity. nih.govnih.gov While often used for biological activity, the principles can be applied to reactivity by correlating structural descriptors with reaction rates or equilibrium constants. youtube.com
A QSAR study for a series of related substituted methyl benzoates could be developed to predict the reactivity of this compound. The model would use calculated quantum chemical descriptors as variables, such as:
Electronic Parameters: Hammett constants, atomic charges, HOMO/LUMO energies.
Steric Parameters: Molar refractivity, van der Waals volume.
Hydrophobic Parameters: LogP.
By establishing a mathematical relationship between these descriptors and a measured reactivity parameter (e.g., the rate of hydrolysis) for a set of known compounds, the reactivity of the title compound could be predicted without direct experimental measurement.
Spectroscopic Property Prediction (NMR, IR) from Quantum Mechanical Calculations
Quantum mechanical calculations, particularly DFT, can accurately predict spectroscopic data, which is essential for structure verification. mdpi.com
Infrared (IR) Spectroscopy: DFT calculations can compute the vibrational frequencies of the molecule. researchgate.net These theoretical frequencies correspond to the stretching and bending of bonds (e.g., C=O stretch, C-H stretch, C-F stretch, C-Br stretch). By comparing the calculated IR spectrum with an experimental one, chemists can confirm the compound's identity and functional groups. A scaling factor is often applied to the calculated frequencies to better match experimental values.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts (δ) and coupling constants (J) in ¹H and ¹³C NMR spectra can also be predicted. researchgate.netlibretexts.org The calculations determine the magnetic shielding around each nucleus. For this compound, this would predict the chemical shifts for the two aromatic protons, the methyl protons, and the ester methyl protons, as well as the various carbon signals. This is particularly useful for assigning peaks in complex spectra and confirming the substitution pattern on the aromatic ring.
Illustrative Data Table: Hypothetical Predicted vs. Experimental Spectroscopic Data Note: This data is for illustrative purposes only.
| Spectroscopic Parameter | Predicted Value (DFT) | Expected Experimental Value |
| IR: C=O Stretch (cm⁻¹) | 1765 cm⁻¹ (scaled) | ~1730-1750 cm⁻¹ |
| IR: C-F Stretch (cm⁻¹) | 1240 cm⁻¹ (scaled) | ~1200-1250 cm⁻¹ |
| ¹H NMR: Ar-H (ppm) | 7.2-7.5 ppm | ~7.1-7.4 ppm |
| ¹H NMR: Ring-CH₃ (ppm) | 2.3 ppm | ~2.2-2.4 ppm |
| ¹H NMR: O-CH₃ (ppm) | 3.9 ppm | ~3.8-4.0 ppm |
| ¹³C NMR: C=O (ppm) | 165 ppm | ~164-167 ppm |
| ¹³C NMR: C-F (ppm) | 158 ppm (JCF ~245 Hz) | ~155-160 ppm |
Application As a Key Building Block and Synthetic Scaffold
Methyl 3-bromo-6-fluoro-2-methylbenzoate as a Precursor to Advanced Organic Molecules
The specific arrangement of substituents on the benzene (B151609) ring provides chemists with orthogonal chemical handles that can be addressed selectively to build elaborate structures. The electron-withdrawing nature of the fluorine and ester groups, combined with the steric influence of the ortho-methyl group and the reactivity of the bromine atom, makes this compound a tailored precursor for advanced organic molecules.
The bromine atom at the C3 position is the most prominent reactive site for forming new carbon-carbon and carbon-heteroatom bonds, primarily through transition-metal-catalyzed cross-coupling reactions. This functionality allows the molecule to be a cornerstone in the synthesis of complex biaryl systems, arylated compounds, and other extended aromatic structures. The ester group can be hydrolyzed to the corresponding carboxylic acid, 3-Bromo-6-fluoro-2-methyl-benzoic acid, which can then participate in amide bond-forming reactions or serve as a precursor for the construction of various heterocyclic systems. nih.govchemicalbook.com The availability of related amino-substituted precursors, such as methyl 3-amino-6-bromo-2-methylbenzoate, further highlights the role of this structural framework in accessing functionalized building blocks for pharmaceuticals and materials science. sigmaaldrich.combiosynth.com
While specific literature detailing the use of this compound in multicomponent reactions (MCRs) is limited, its structure suggests significant potential for such applications. The aromatic bromide component is suitable for inclusion in palladium-catalyzed MCRs that involve sequential bond formations. Furthermore, modification of the ester or methyl group could provide the necessary functionality to participate in classic MCRs like the Ugi or Passerini reactions, enabling the rapid assembly of complex, drug-like molecules from simple inputs.
This compound belongs to a broader class of halogenated benzoate (B1203000) esters and serves as a key reference point in their synthesis. Synthetic routes often target specific isomers, and methods used to produce one can often be adapted to produce others. For instance, a patented method for preparing the isomeric 5-bromo-3-fluoro-2-methylbenzoate involves a diazotization-fluorination sequence starting from 2-methyl-3-amino-5-bromobenzoate. google.com This demonstrates a general strategy for introducing fluorine next to a methyl group on a bromo-benzoate scaffold. The synthesis and availability of numerous other halogenated benzoate esters, such as Methyl 3-bromo-2-fluorobenzoate and Methyl 5-bromo-2-fluorobenzoate, underscore the importance of this compound class as versatile intermediates. thermofisher.combldpharm.combldpharm.com
Derivatization Strategies for Expanding Chemical Space
The expansion of chemical space from a single, well-defined scaffold is a cornerstone of modern medicinal and materials chemistry. This compound is an ideal starting point for such diversification due to its distinct functional groups, which can be modified selectively.
A primary derivatization strategy involves the modification or replacement of the existing functional groups to create a library of analogs. These analogs can be used to probe structure-activity relationships or to fine-tune the physical and chemical properties of a target molecule. Examples of such analogs prepared from closely related precursors demonstrate the chemical tractability of this scaffold.
Interactive Table: Functionalized Analogs of the Benzoate Scaffold
| Compound Name | CAS Number | Key Structural Difference |
| Methyl 3-bromo-6-fluoro-2-hydroxybenzoate aobchem.com | 1807080-41-6 | Hydroxy group instead of methyl |
| Methyl 3-bromo-2-fluoro-6-nitrobenzoate bldpharm.com | 1805503-98-3 | Nitro group instead of methyl |
| methyl 3-bromo-2-fluoro-6-(trifluoromethyl)benzoate sigmaaldrich.com | 2090828-39-8 | Trifluoromethyl group instead of methyl |
| Methyl 3-bromo-2-fluoro-6-methoxybenzoate bldpharm.com | 1449008-30-3 | Methoxy (B1213986) group instead of methyl |
| 3-Amino-6-fluoro-2-methoxybenzoic Acid Methyl Ester scbt.com | 1268830-91-6 | Amino and methoxy groups |
The ability to selectively target one functional group in the presence of others is critical for efficient synthesis. The distinct reactivity of each site on this compound allows for predictable, site-selective modifications.
Bromo Position: The C-Br bond is the most versatile handle for derivatization, readily participating in a wide array of palladium-, copper-, and nickel-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck, Sonogashira, Buchwald-Hartwig). This allows for the introduction of alkyl, alkenyl, alkynyl, aryl, and heteroaryl groups, as well as amino and ether linkages, at the C3 position.
Fluoro Position: The C-F bond is significantly more stable and generally unreactive under typical cross-coupling conditions. However, it can be susceptible to nucleophilic aromatic substitution (SNAr), particularly if the ring is further activated by strongly electron-withdrawing groups. This allows for the selective introduction of nucleophiles like alkoxides or amines at the C6 position under specific conditions.
Methyl Position: The methyl group offers another avenue for functionalization. It can undergo free-radical halogenation, for instance using N-bromosuccinimide (NBS), to form a benzylic bromide. This new electrophilic center is highly reactive towards nucleophiles, enabling the attachment of a wide variety of side chains. A process for the chlorination of a similar 2,6-dimethylbenzoate (B1233830) using sulfuryl chloride demonstrates the feasibility of selective halogenation at the methyl position. google.com Furthermore, modern C-H activation methodologies could potentially be applied for direct, metal-catalyzed functionalization of the methyl group. rsc.org
Development of Novel Reaction Methodologies Utilizing the Compound's Unique Reactivity Profile
The distinct electronic and steric characteristics of this compound make it an ideal substrate for advancing and refining synthetic methods. The bromine atom at the C3 position serves as a prime handle for transition-metal-catalyzed cross-coupling reactions, while the adjacent methyl and fluoro substituents provide a unique steric and electronic environment that can be exploited to test the efficacy and scope of new catalytic systems. This has led to its use in the development of robust protocols for carbon-carbon and carbon-nitrogen bond formation.
Key among these are palladium-catalyzed cross-coupling reactions, which are fundamental transformations in the synthesis of pharmaceuticals, agrochemicals, and materials. The reactivity of this compound in these reactions allows for the systematic evaluation of catalyst performance, including ligand effects, base sensitivity, and substrate scope under mild conditions.
Suzuki-Miyaura Coupling: This reaction is a powerful method for forming C(sp²)-C(sp²) and C(sp²)-C(sp³) bonds. Utilizing this compound with a variety of boronic acids or their corresponding esters enables the synthesis of complex biaryl and alkyl-aryl structures. nih.gov Research in this area focuses on developing catalysts that are effective for sterically demanding or electronically challenging coupling partners, a challenge for which this substrate is well-suited. nih.govresearchgate.net
| Coupling Partner | Catalyst System (Example) | Base | Solvent | Potential Product Class |
|---|---|---|---|---|
| Arylboronic Acid | Pd(PPh₃)₄ or PdCl₂(dppf) | Na₂CO₃ or K₃PO₄ | Toluene (B28343)/H₂O or Dioxane/H₂O | Substituted Biaryls |
| Alkenylboronic Acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | Styrenyl Derivatives |
| Alkylboronic Acid/Ester | PdCl₂(dppf) / t-Bu₃P | Cs₂CO₃ | Dioxane | Alkyl-Aryl Compounds |
Sonogashira Coupling: The Sonogashira reaction facilitates the coupling of aryl halides with terminal alkynes, providing access to substituted alkynylarenes, which are valuable intermediates in the synthesis of natural products and functional materials. nih.govorganic-chemistry.org The application of this compound in this reaction allows for the exploration of copper-free conditions and the use of air-stable palladium precatalysts, which are significant advancements for process chemistry. nih.govchemrxiv.orgrsc.org
| Coupling Partner | Catalyst System (Example) | Base | Solvent | Potential Product Class |
|---|---|---|---|---|
| Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N or Diisopropylamine | THF or DMF | Aryl Alkynes |
| Terminal Alkyne (Copper-Free) | Pd(OAc)₂ / P(t-Bu)₃ | Cs₂CO₃ | Acetonitrile or DMSO | Aryl Alkynes |
Buchwald-Hartwig Amination: This reaction is a cornerstone for the formation of C-N bonds, enabling the synthesis of arylamines from aryl halides. organic-chemistry.org Employing this compound as a substrate allows for the fine-tuning of catalyst systems, particularly the development of phosphine (B1218219) ligands that can overcome the steric hindrance imposed by the ortho-methyl group and facilitate the coupling of a wide range of amines. chemspider.com
| Coupling Partner | Catalyst System (Example) | Base | Solvent | Potential Product Class |
|---|---|---|---|---|
| Primary/Secondary Alkylamine | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene or Dioxane | N-Alkyl Anilines |
| Aniline | Pd(OAc)₂ / XPhos | K₃PO₄ | Toluene | Diarylamines |
| Ammonia Equivalent | Pd(OAc)₂ / Josiphos | LiHMDS | THF | Primary Anilines |
Engineering of Complex Molecular Architectures through Iterative Transformations
The strategic positioning of multiple functional groups allows this compound to serve as an exemplary synthetic scaffold for the engineering of complex molecules through a series of sequential, or iterative, transformations. This approach enables the systematic construction of elaborate structures with a high degree of control over the final architecture.
A typical synthetic strategy commences with a cross-coupling reaction at the C-Br bond, which introduces a significant portion of a target molecule. This is often followed by modifications of the ester group and, potentially, further functionalization of the aromatic ring or the benzylic methyl group. This iterative process allows for the rapid generation of molecular diversity from a common starting material.
An illustrative, multi-step sequence is outlined below, demonstrating how the compound can be elaborated into a more complex derivative.
Iterative Synthetic Sequence from this compound
| Step | Transformation | Reagents and Conditions (Example) | Intermediate/Product |
| 1 | Suzuki-Miyaura Coupling | 4-Methoxyphenylboronic acid, Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O, 90 °C | Methyl 6-fluoro-3-(4-methoxyphenyl)-2-methylbenzoate |
| 2 | Ester Hydrolysis | LiOH, THF/H₂O, rt | 6-Fluoro-3-(4-methoxyphenyl)-2-methylbenzoic acid |
| 3 | Amide Coupling | Benzylamine, HATU, DIPEA, DMF, rt | N-Benzyl-6-fluoro-3-(4-methoxyphenyl)-2-methylbenzamide |
| 4 | Benzylic Bromination | N-Bromosuccinimide (NBS), AIBN, CCl₄, reflux | N-Benzyl-2-(bromomethyl)-6-fluoro-3-(4-methoxyphenyl)benzamide |
| 5 | Nucleophilic Substitution | Sodium Azide (B81097) (NaN₃), DMF, 50 °C | N-Benzyl-2-(azidomethyl)-6-fluoro-3-(4-methoxyphenyl)benzamide |
This sequence showcases a logical progression from a simple starting material to a significantly more complex molecule. The initial Suzuki-Miyaura coupling establishes a core biaryl structure. Subsequent hydrolysis of the ester provides a carboxylic acid handle for amide bond formation, introducing another point of diversity. Finally, functionalization of the benzylic methyl group, a reaction noted for related toluic acid derivatives ossila.com, followed by nucleophilic substitution, adds a reactive azide moiety, which can be used for further "click" chemistry conjugations. Each step builds upon the last, demonstrating the power of this building block in a rational design and synthesis approach.
Emerging Research Frontiers and Future Perspectives
Exploration of Asymmetric Synthesis Approaches Involving Benzoate (B1203000) Derivatives
The synthesis of chiral molecules is a cornerstone of modern drug discovery, as the stereochemistry of a molecule can profoundly influence its pharmacological and toxicological properties. eurekalert.orgnih.gov Often, only one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive or even harmful. nih.gov Consequently, the development of asymmetric syntheses to produce single enantiomers is a critical research area. nih.gov
For benzoate derivatives, research is increasingly focused on methods that can introduce chirality with high levels of control. Key approaches include:
Chiral Pool Synthesis : This method utilizes readily available chiral starting materials to construct more complex chiral molecules through successive reactions.
Enantioselective Catalysis : This involves the use of chiral catalysts, often chiral coordination complexes, to guide a reaction towards the formation of one enantiomer over the other. Asymmetric hydrogenation is a classic example of this approach.
Biocatalysis : The use of enzymes or whole cells to perform chemical transformations offers high selectivity. For instance, enantioselective lipase (B570770) resolution is a key step in the synthesis of some complex molecules. nih.gov
Supramolecular Assembly : Research has shown that even achiral benzoate ester molecules can self-assemble into chiral nanostructures, such as twisted nanowires, under specific solvent conditions. rsc.org This phenomenon opens up potential applications in enantioselective separation and the development of chiral materials. rsc.org
The strategic placement of bromo and fluoro groups on the benzene (B151609) ring of Methyl 3-bromo-6-fluoro-2-methylbenzoate offers multiple reaction sites that could be targeted by emerging asymmetric methods to create complex, optically pure molecules for pharmaceutical and materials science applications.
Integration into Catalytic Cycles for Efficient Transformations
The bromine atom on this compound makes it an ideal candidate for integration into various transition-metal-catalyzed cross-coupling reactions, which are fundamental tools in modern organic synthesis. rsc.org Palladium-catalyzed reactions, in particular, are state-of-the-art methods for forming new carbon-carbon and carbon-heteroatom bonds. rsc.orgnih.gov
Future research will likely focus on incorporating halogenated benzoates into more efficient and sustainable catalytic cycles.
Palladium-Catalyzed Cross-Coupling : Aryl halides are common precursors in Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. Research continues to develop more robust palladium catalysts and precatalysts (e.g., RuPhos and BrettPhos) that can effectively couple challenging substrates, including unprotected 3-halo-2-aminopyridines, with a wide range of primary and secondary amines. nih.gov Such advancements could be applied to directly functionalize the bromo-position of the title compound.
Copper-Catalyzed Reactions : Copper catalysis is gaining attention as a lower-cost and more sustainable alternative to palladium for certain transformations, including C-H bond halogenation. beilstein-journals.org
Solid Acid Catalysis : For the synthesis of methyl benzoate compounds themselves, research is moving away from traditional homogeneous acids like sulfuric acid, which are corrosive and polluting. mdpi.com The development of heterogeneous solid acid catalysts, such as iron-supported zirconium/titanium composites, offers a more environmentally friendly, recyclable, and efficient alternative for esterification reactions. mdpi.com
The table below outlines the key components of a generic palladium-catalyzed cross-coupling cycle, a process highly relevant for the transformation of this compound.
| Step | Description | Role of Components |
|---|---|---|
| Oxidative Addition | The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl halide. | Aryl Halide (e.g., this compound): The electrophile. Pd(0) Catalyst: The active catalytic species. |
| Transmetalation | A functional group from an organometallic reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center. | Organometallic Reagent: Source of the new functional group. Base: Activates the organometallic reagent. |
| Reductive Elimination | The two organic fragments on the palladium center couple and are expelled from the coordination sphere, forming the final product and regenerating the Pd(0) catalyst. | Pd(II) Intermediate: The catalyst state before product formation. Product: The desired coupled molecule. |
Advancements in High-Throughput Synthesis and Screening of Derivatives
The demand for large libraries of novel compounds for drug discovery has spurred the development of automated synthesis platforms. researchgate.netnih.gov These systems integrate robotics, software, and chemical reactors to accelerate the synthesis, purification, and analysis of molecules, minimizing the time between chemical design and biological testing. youtube.com
Derivatives of this compound are well-suited for production using these advanced platforms.
Automated Platforms : Systems like the Hamilton VANTAGE Liquid Handling System combined with a Verso automated sample storage unit can create a fully automated chemical inventory and synthesis platform. youtube.com Such platforms can perform a large number of reactions simultaneously, increasing the speed and efficiency of producing a library of analogues. protheragen.ai
Modular and Reconfigurable Systems : Research at MIT has focused on modular flow chemistry systems where a robot assembles the necessary fluidic modules to perform multi-step syntheses. nih.gov This allows for flexible and rapid production of diverse molecules, including active pharmaceutical ingredients. nih.gov
Integrated Synthesis and Screening : Modern platforms are increasingly coupling automated synthesis directly with analysis and biological screening. nih.gov This allows for rapid iteration in lead optimization, where the results from one round of screening can immediately inform the design of the next generation of compounds. youtube.com
| Platform/Concept | Key Features | Relevance to Benzoate Derivatives |
|---|---|---|
| Integrated LIMS-driven Synthesis | Uses a Laboratory Information Management System (LIMS) to drive a fully automated inventory, liquid handling, and synthesis workflow. youtube.com | Enables rapid, data-driven creation of libraries based on a core scaffold like this compound. |
| Modular Flow Chemistry | Robotic assembly of fluidic modules to create custom, multi-step reaction pathways. nih.gov | Allows for convergent and linear syntheses to build complex molecules from simple, halogenated building blocks. |
| Iterative MIDA Boronate Assembly | An automated platform using N-methyliminodiacetic acid (MIDA) boronates for iterative cross-coupling, with simplified purification. nih.gov | Could be adapted to use bromo-benzoates for the sequential, controlled addition of different functional groups. |
Development of Machine Learning Models for Predicting Reactivity and Synthetic Routes
A significant frontier in chemical research is the application of machine learning (ML) to predict the outcomes of chemical reactions. nih.govnih.gov These predictive models can save enormous amounts of time and resources by identifying promising reaction conditions and synthetic routes before they are attempted in the lab. nih.gov
For a complex molecule like this compound, with multiple potential reaction sites, ML models offer a powerful tool for predicting its behavior.
Predicting Reaction Sites : ML models have been developed to predict the site of electrophilic aromatic substitution with high accuracy. acs.orgnih.govresearchgate.net Using quantum mechanics descriptors, these models can analyze a molecule's structure and identify the most likely position for halogenation or other substitutions, achieving accuracies of over 90%. acs.orgnih.gov This would be invaluable for selectively functionalizing the aromatic ring.
Predicting Reaction Outcomes : Neural networks are being trained on vast datasets of published reactions to predict the major product of a given set of reactants and reagents. nih.govmit.edu These models can rank a list of potential products, assigning the correct outcome as rank 1 in over 70% of cases in cross-validation studies. nih.govmit.edu
Predicting Reactivity : ML is also being used to predict the rate constants of reactions, such as those involving halogen radicals and organic chemicals. nih.gov By combining molecular fingerprints with algorithms like LightGBM and Random Forest, these models can capture the influence of electron-withdrawing and donating groups on a molecule's reactivity. nih.gov
| Prediction Task | Machine Learning Approach | Reported Accuracy/Performance | Reference |
|---|---|---|---|
| Electrophilic Aromatic Substitution Site | Random Forest model with DFT-derived descriptors. | 93% accuracy on internal validation set. | acs.orgnih.govresearchgate.net |
| General Reaction Outcome | Neural network ranking self-generated candidate products. | Correct product ranked #1 in 71.8% of cases (5-fold cross-validation). | nih.govnih.govmit.edu |
| Halogen Radical Reactivity | LightGBM with Morgan Fingerprints (MF) and Random Forest (RF) with Mordred Descriptors (MD). | Demonstrated improved prediction accuracy and mitigation of overfitting. | nih.gov |
Unexplored Reactivity Patterns and Unconventional Transformations of Halogenated Methylbenzoates
While the bromo-substituent is a well-established handle for cross-coupling, a major frontier in modern synthesis is the development of methods for the direct functionalization of C–H bonds. beilstein-journals.orgprinceton.edu This strategy avoids the need for pre-functionalized starting materials and offers more direct and atom-economical routes to complex molecules. princeton.edursc.org
For halogenated methylbenzoates, this opens up several exciting possibilities:
Directed C–H Activation : The ester or other functional groups on the ring could act as directing groups to guide a transition metal catalyst (e.g., Palladium, Rhodium, Ruthenium) to a specific C–H bond. rsc.orgresearchgate.net This allows for highly regioselective halogenation, alkylation, or arylation at positions that are difficult to access through classical methods. researchgate.net For example, the internal ketimine of 1,4-benzodiazepinones has been used to direct palladium-catalyzed halogenation to the ortho position of a phenyl side chain. researchgate.net
Late-Stage Functionalization : C–H activation is a key tool for late-stage functionalization (LSF), where complex, drug-like molecules are modified in the final steps of a synthesis. acs.orgresearchgate.net This allows for the rapid generation of analogues from a common intermediate, such as a derivative of this compound.
Novel Annulation Reactions : By activating both a C–H bond and another reactive site (like an N-H bond), transition metal catalysts can facilitate annulation reactions, building new rings onto the existing scaffold. rsc.org This is a powerful strategy for constructing polycyclic heterocyclic systems. rsc.org
The ongoing development of new catalysts and a deeper mechanistic understanding of C–H activation will undoubtedly uncover new and unconventional ways to transform halogenated methylbenzoates into high-value chemical entities. princeton.edusioc-journal.cn
Q & A
Basic Questions
Q. What are the recommended synthetic routes for Methyl 3-bromo-6-fluoro-2-methylbenzoate, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via sequential halogenation and esterification. For example, bromination of a fluorinated precursor (e.g., 6-fluoro-2-methylbenzoic acid) using N-bromosuccinimide (NBS) under radical initiation, followed by esterification with methanol and sulfuric acid catalysis. Optimization includes controlling temperature (0–5°C for bromination to minimize side reactions) and using anhydrous conditions for esterification to enhance yield .
- Validation : Monitor reaction progress via TLC or HPLC. Purity can be confirmed by melting point analysis and compared to literature values (e.g., related bromo-fluoro benzoates in Kanto Reagents catalogs show consistent mp ranges) .
Q. How should researchers characterize this compound using spectroscopic techniques?
- Methodology :
- NMR : H NMR will show distinct signals for the methyl ester (δ ~3.9 ppm), aromatic protons (split by adjacent Br/F substituents), and methyl group (δ ~2.5 ppm). F NMR can confirm the fluorine environment (δ ~-110 to -120 ppm for meta-fluorine) .
- Mass Spectrometry : High-resolution MS (HRMS) should match the molecular ion peak at m/z 261.98 (CHBrFO) with isotopic patterns for Br .
- Cross-verification : Compare spectral data with structurally analogous compounds (e.g., Methyl 4-bromo-2-chloro-6-fluorobenzoate in PubChem entries) .
Advanced Questions
Q. What strategies address regioselectivity challenges during bromination/fluorination of the benzoate scaffold?
- Methodology : Use directing groups (e.g., ester or methyl groups) to control substituent placement. For example, the methyl group at position 2 directs electrophilic bromination to position 3 via steric and electronic effects. Computational modeling (DFT) can predict reactivity trends by analyzing frontier molecular orbitals .
- Case Study : Similar regioselectivity is observed in triazine derivatives, where electron-withdrawing groups direct nucleophilic substitutions .
Q. How does the compound’s stability vary under different storage conditions, and what degradation products form?
- Stability Analysis : Store at 0–6°C in inert atmospheres to prevent hydrolysis of the ester group. Accelerated stability studies (40°C/75% RH for 4 weeks) can identify degradation pathways (e.g., ester hydrolysis to carboxylic acid or halogen displacement) .
- Mitigation : Use stabilizers like antioxidants (BHT) or desiccants in packaging. Monitor via periodic HPLC analysis .
Q. How can contradictory reactivity data in literature be resolved?
- Methodology : Conduct controlled experiments to isolate variables (e.g., solvent polarity, catalyst load). For example, discrepancies in Suzuki coupling yields may arise from varying Pd catalysts; systematic screening (e.g., Pd(PPh) vs. PdCl) can identify optimal conditions .
- Data Validation : Use statistical tools (e.g., ANOVA) to assess reproducibility. Cross-reference findings with independent studies on halogenated benzoates (e.g., Kanto Reagents’ bromo-fluoro aldehydes) .
Q. What computational approaches predict the compound’s interactions in biological assays?
- Methodology : Perform molecular docking (AutoDock Vina) to simulate binding to target enzymes (e.g., cytochrome P450). Use QSAR models to correlate substituent effects (Br/F electronegativity) with bioactivity .
- Validation : Compare computational results with experimental IC values from enzyme inhibition assays. PubChem bioactivity data for analogous compounds provide benchmarks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
